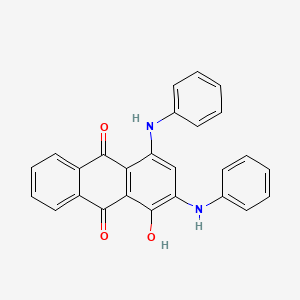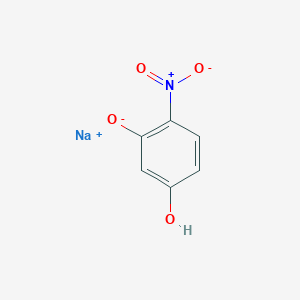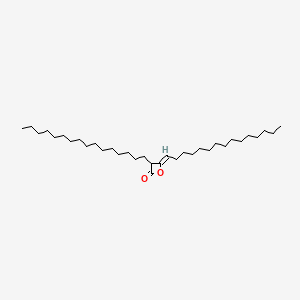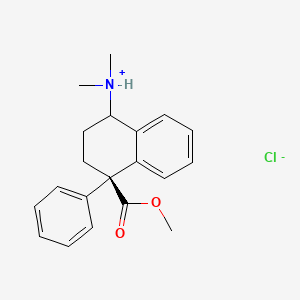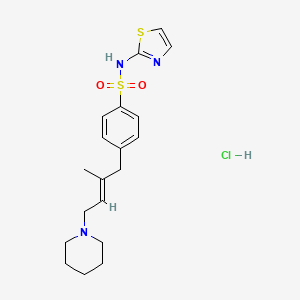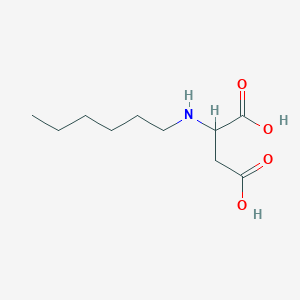
N-Hexyl aspartic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Hexyl aspartic acid is a derivative of aspartic acid, an α-amino acid used in the biosynthesis of proteins. This compound features a hexyl group attached to the nitrogen atom of the aspartic acid molecule. The addition of the hexyl group modifies the physical and chemical properties of the aspartic acid, making it useful in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N-Hexyl aspartic acid can be synthesized through the reaction of aspartic acid with hexylamine. The reaction typically involves the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the aspartic acid and hexylamine . The reaction is carried out in an organic solvent like dichloromethane under mild conditions to prevent the decomposition of the reactants.
Industrial Production Methods
Industrial production of this compound may involve the use of solid-phase synthesis techniques, where the aspartic acid is anchored to a solid support and reacted with hexylamine in the presence of a coupling agent . This method allows for the efficient production of the compound with high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
N-Hexyl aspartic acid undergoes various chemical reactions, including:
Oxidation: The hexyl group can be oxidized to form hexanoic acid derivatives.
Reduction: The carboxyl groups of aspartic acid can be reduced to form alcohol derivatives.
Substitution: The amide bond can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Hexanoic acid derivatives.
Reduction: Alcohol derivatives of aspartic acid.
Substitution: Various substituted amides and thioamides.
Applications De Recherche Scientifique
N-Hexyl aspartic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex molecules and polymers.
Biology: Studied for its role in protein modification and enzyme inhibition.
Medicine: Investigated for its potential as a drug delivery agent and in the development of therapeutic compounds.
Industry: Utilized in the production of biodegradable polymers and as a surfactant in various formulations
Mécanisme D'action
The mechanism of action of N-Hexyl aspartic acid involves its interaction with specific molecular targets and pathways. The hexyl group enhances the hydrophobic interactions with target proteins, potentially altering their structure and function. This can lead to the inhibition of enzyme activity or the modulation of protein-protein interactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Acetylaspartic acid: A derivative of aspartic acid with an acetyl group instead of a hexyl group.
N-Methyl aspartic acid: Features a methyl group attached to the nitrogen atom of aspartic acid.
Uniqueness
N-Hexyl aspartic acid is unique due to the presence of the long hexyl chain, which imparts distinct hydrophobic properties. This makes it particularly useful in applications requiring enhanced hydrophobic interactions, such as in drug delivery systems and the synthesis of hydrophobic polymers.
Propriétés
Formule moléculaire |
C10H19NO4 |
|---|---|
Poids moléculaire |
217.26 g/mol |
Nom IUPAC |
2-(hexylamino)butanedioic acid |
InChI |
InChI=1S/C10H19NO4/c1-2-3-4-5-6-11-8(10(14)15)7-9(12)13/h8,11H,2-7H2,1H3,(H,12,13)(H,14,15) |
Clé InChI |
PYDOKXUMDNRVSO-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCNC(CC(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



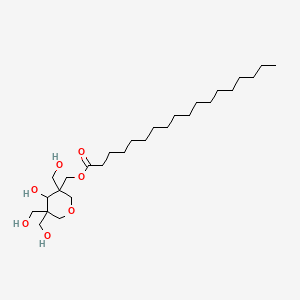

![4-Thiazolidinone, 5-[(6-ethoxy-1-ethyl-2(1H)-quinolinylidene)ethylidene]-3-ethyl-2-thioxo-](/img/structure/B13783569.png)


![Benzamide, 3-chloro-N-[dihydro-4-(hydroxymethyl)-2-oxo-3-furanyl]-](/img/structure/B13783598.png)
![Spiro[1,3-benzodioxole-2,1'-cyclohexane], 5,6-dinitro-](/img/structure/B13783600.png)
